3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C14H19BO4 and its molecular weight is 262.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
In the field of solar energy, derivatives of this compound have been used for creating stable perovskite solar cells due to their improved thermal stability and efficient hole transporting abilities (Liu et al., 2016).
Its synthesis process has been studied, particularly in creating boron-substituted arenes, which is valuable in organic synthesis and material science (Takagi & Yamakawa, 2013).
Some compounds derived from it have shown broad-spectrum antibacterial activity, which is significant in the development of new antibiotics (Velpula et al., 2015).
It has applications in catalysis, specifically in hydroboration of aldehydes, imines, and ketones, leading to high yields of amines and aryl ketones (Koren-Selfridge et al., 2009).
Derivatives of this compound have been studied for their potential in targeting iron sequestration in cells under oxidative stress, showing improved hydrolytic stability and cytoprotection (Wang & Franz, 2018).
In crystallography, its analogs have been synthesized and characterized, offering insights into molecular structure and interactions (Özay et al., 2013).
Boron-containing derivatives have shown potential as HGF-mimetic agents, which are significant in drug development and cancer research (Das, Tang, & Sanyal, 2011).
It has been used in process development for enzyme-catalyzed asymmetric C–C bond formation, enhancing productivity and purity in chemical synthesis (Kühl et al., 2007).
Additionally, methods have been developed for synthesizing certain organic compounds from derivatives of this chemical, contributing to synthetic chemistry research (Banerjee, Poon, & Bedoya, 2013).
In the field of sensing technology, the introduction of an imine into an aromatic borate molecule derived from this compound has significantly enhanced the sensing performance for hydrogen peroxide vapor (Fu et al., 2016).
Properties
IUPAC Name |
3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)12-10(9-16)7-6-8-11(12)17-5/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHFPCVGAASXNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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